molecular formula C10H10ClNO3 B1470416 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780349-23-6

2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No. B1470416
CAS RN: 1780349-23-6
M. Wt: 227.64 g/mol
InChI Key: DSVYIJKFSYFJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, also known as 7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ylacetic acid (CBDHA), is a derivative of the naturally occurring compound benzoic acid. CBDHA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied for its potential therapeutic applications. CBDHA has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, as well as potential applications in the treatment of cancer, autoimmune diseases, and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CBDHA in laboratory experiments include its ability to inhibit the enzyme cyclooxygenase-2 (COX-2) and its anti-inflammatory, antioxidant, and neuroprotective properties. In addition, CBDHA is relatively easy to synthesize and can be purified by recrystallization. However, one limitation of using CBDHA in laboratory experiments is that it is not approved for human use, so it cannot be used in clinical trials.

Future Directions

Future research on CBDHA could focus on the development of improved synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its biochemical and physiological effects. In addition, further research could be conducted to determine the safety and efficacy of CBDHA in humans. Finally, research could be conducted to explore the potential of CBDHA as a therapeutic agent for the treatment of cancer, autoimmune diseases, and neurological disorders.

Scientific Research Applications

CBDHA has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, CBDHA has been investigated for its potential applications in the treatment of cancer, autoimmune diseases, and neurological disorders. Studies have shown that CBDHA is an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, CBDHA has been found to possess anti-tumor activity and to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes.

Biochemical Analysis

Biochemical Properties

2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to protoporphyrinogen oxidase, an enzyme responsible for the oxidation of protoporphyrinogen to protoporphyrin. This interaction inhibits the enzyme’s activity, leading to the accumulation of protoporphyrinogen and subsequent disruption of cellular processes . Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protoporphyrinogen oxidase leads to the disruption of heme biosynthesis, which in turn affects cellular respiration and energy production . Furthermore, this compound has been observed to alter the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation, thereby impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects primarily through the inhibition of protoporphyrinogen oxidase. By binding to the enzyme’s active site, it prevents the oxidation of protoporphyrinogen, leading to the accumulation of this substrate and subsequent disruption of cellular processes . Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with persistent inhibition of protoporphyrinogen oxidase, leading to sustained disruption of cellular processes and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit protoporphyrinogen oxidase without causing significant toxicity . At higher doses, it may induce adverse effects, such as oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The inhibition of protoporphyrinogen oxidase by this compound disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen and other intermediates . This disruption affects metabolic flux and metabolite levels, ultimately impacting cellular respiration and energy production. Additionally, this compound may interact with other metabolic enzymes, further influencing metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. These interactions enable the compound to localize to specific cellular compartments and accumulate in target tissues . The distribution of this compound is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins. Understanding these factors is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the mitochondria, where it exerts its inhibitory effects on protoporphyrinogen oxidase . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct it to the mitochondria. This localization is essential for its biochemical and cellular effects, as it ensures the compound’s interaction with its target enzyme and other biomolecules within the mitochondria.

properties

IUPAC Name

2-(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-1-2-8-9(3-6)15-5-7(12-8)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVYIJKFSYFJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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